molecular formula C15H10BrF3O B1532202 3-(4-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one CAS No. 898762-02-2

3-(4-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one

Cat. No.: B1532202
CAS No.: 898762-02-2
M. Wt: 343.14 g/mol
InChI Key: QYKQGXCTBKERGO-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It features a bromophenyl group and a trifluorophenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one typically involves the following steps:

    Friedel-Crafts Acylation: This reaction involves the acylation of 4-bromobenzene with 3,4,5-trifluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Friedel-Crafts Acylation: Utilizing continuous flow reactors to enhance efficiency and yield.

    Automated Purification Systems: Employing advanced purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It may be utilized in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluorophenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one: Similar structure with a chlorine atom instead of bromine.

    3-(4-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(4-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one can influence its reactivity and interactions compared to its analogs. Bromine is a larger atom and can participate in different types of chemical reactions, such as nucleophilic substitution, more readily than smaller substituents like chlorine or methyl groups.

Properties

IUPAC Name

3-(4-bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3O/c16-11-4-1-9(2-5-11)3-6-14(20)10-7-12(17)15(19)13(18)8-10/h1-2,4-5,7-8H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKQGXCTBKERGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101198695
Record name 1-Propanone, 3-(4-bromophenyl)-1-(3,4,5-trifluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-02-2
Record name 1-Propanone, 3-(4-bromophenyl)-1-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(4-bromophenyl)-1-(3,4,5-trifluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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